molecular formula C7H14ClNO3 B14790690 Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride

Cat. No.: B14790690
M. Wt: 195.64 g/mol
InChI Key: FLSYDCAABPWONO-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride is a chemical compound that features a pyrrolidine ring, a common structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride typically involves the reaction of pyrrolidine derivatives with methyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the ester group yields an alcohol .

Scientific Research Applications

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-3-yloxy)acetate hydrochloride
  • Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate (hydrochloride)

Uniqueness

Methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride is unique due to its specific structural features, such as the hydroxyl group on the pyrrolidine ring. This structural difference can lead to distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-(4-hydroxypyrrolidin-2-yl)acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)3-5-2-6(9)4-8-5;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

FLSYDCAABPWONO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CC(CN1)O.Cl

Origin of Product

United States

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